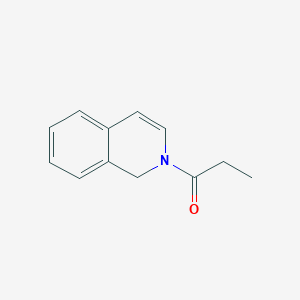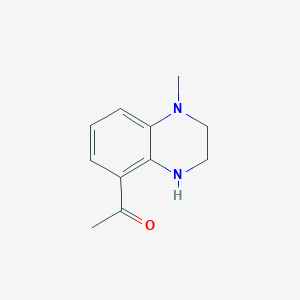
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a synthetic organic compound that belongs to the class of tetrahydroquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone consists of a quinoxaline ring system with a methyl group and an ethanone moiety attached, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1,2,3,4-tetrahydroquinoxaline with an appropriate acylating agent, such as acetyl chloride, under acidic conditions. The reaction typically proceeds via the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the acylating agent to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives with reduced functional groups.
Substitution: The ethanone moiety in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives with potential biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the quinoxaline ring.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has indicated that derivatives of this compound may possess neuroprotective, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby providing neuroprotective or anti-inflammatory effects.
Comparison with Similar Compounds
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be compared with other similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar tetrahydroquinoxaline or tetrahydroisoquinoline core structure but differ in their substituents and functional groups. The unique combination of the quinoxaline ring and the ethanone moiety in 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Conclusion
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a compound of significant interest in scientific research due to its unique structure and diverse potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research into this compound and its derivatives may lead to the development of new therapeutic agents and innovative chemical processes.
Properties
CAS No. |
89334-27-0 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-quinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)9-4-3-5-10-11(9)12-6-7-13(10)2/h3-5,12H,6-7H2,1-2H3 |
InChI Key |
WTCIQBIECZZOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N(CCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


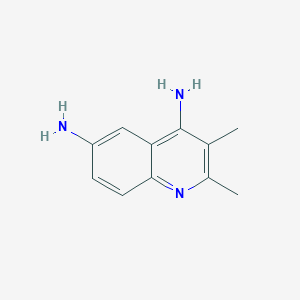
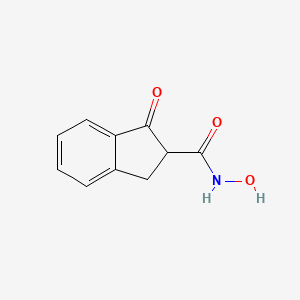

![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
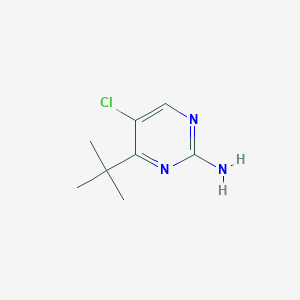
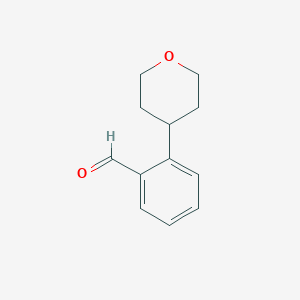
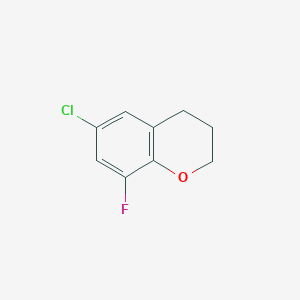
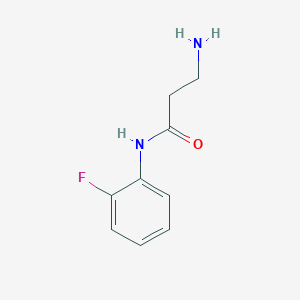
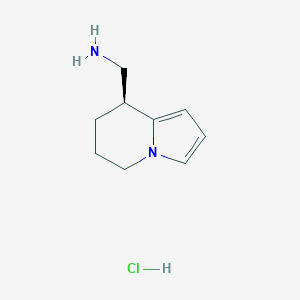
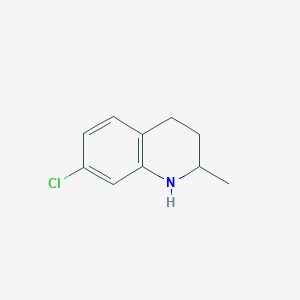
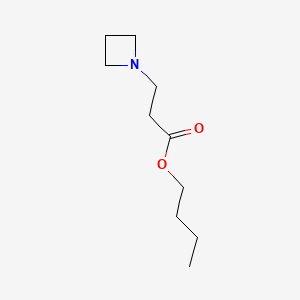
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
